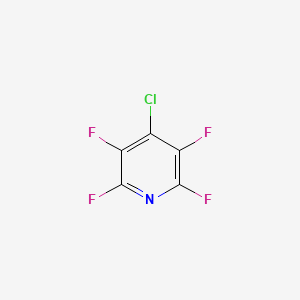

4-Chloro-2,3,5,6-tetrafluoropyridine

説明

4-Chloro-2,3,5,6-tetrafluoropyridine is a halogenated pyridine derivative with multiple fluorine atoms and a chlorine atom attached to the pyridine ring. Although the specific compound is not directly studied in the provided papers, related compounds such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine have been investigated, which can give insights into the chemical behavior and properties of 4-chloro-2,3,5,6-tetrafluoropyridine due to the similarity in their molecular structures .

Synthesis Analysis

The synthesis of related polyfluoro-compounds has been described, such as the preparation of 2,3,5,6-tetrafluoro-4-iodopyridine, which involves the oxidation of a hydrazinopyridine precursor or the reaction of pentafluoropyridine with sodium iodide . These methods could potentially be adapted for the synthesis of 4-chloro-2,3,5,6-tetrafluoropyridine by substituting the iodine with chlorine in the reaction scheme.

Molecular Structure Analysis

Density functional theory (DFT) calculations have been performed on similar compounds to determine their optimized geometrical parameters, which show good agreement with experimental data. The molecular stability and bond strength of these compounds have been investigated using natural bond orbital (NBO) analysis, and the charge transfer within the molecules has been inferred from the calculated HOMO and LUMO energies .

Chemical Reactions Analysis

The reactivity of related tetrafluoropyridine compounds has been explored, with findings that hydroxide ion, methoxide ion, and ammonia can attack at specific positions on the ring, leading to substituted derivatives. Additionally, the Ullmann coupling technique has been used to create bipyridyl structures, indicating a potential pathway for further functionalization of the pyridine ring .

Physical and Chemical Properties Analysis

The vibrational spectra of related compounds have been studied using FT-IR and FT-Raman spectroscopy, providing detailed interpretations of their vibrational modes. Electron density isosurface mapping with electrostatic potential (ESP) has been used to gain information about the size, shape, charge density distribution, and site of chemical reactivity of the molecules. Furthermore, thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy of these compounds have been calculated at different temperatures, which can be indicative of the stability and reactivity of 4-chloro-2,3,5,6-tetrafluoropyridine under various conditions .

科学的研究の応用

Thermodynamic Properties and Spectral Studies

4-Chloro-2,3,5,6-tetrafluoropyridine has been studied for its thermodynamic properties and vibrational spectral behavior. Quantum mechanical calculations have been performed to analyze its energies, geometries, and vibrational wave numbers. Such studies help in understanding the molecular stability and bond strength, providing insights into the charge transfer and chemical reactivity of the molecule. Additionally, thermodynamic properties like heat capacity, entropy, enthalpy, and Gibb's free energy at different temperatures have been calculated for this compound (Selvarani, Balachandran, & Vishwanathan, 2014).

Synthesis and Reactions

Studies in azide chemistry reveal the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine and its various thermal reactions. This compound has been shown to undergo a range of reactions, including the Staudinger reaction, 1,3-dipolar cycloaddition reactions, and interactions with benzene and cyclohexane. Such studies contribute to the understanding of the reactivity and potential applications of this chemical in various synthetic processes (Banks & Sparkes, 1972).

Catalytic Derivatization

Research into the reactivity of a palladium fluoro complex towards various reagents, including 4-Chloro-2,3,5,6-tetrafluoropyridine, indicates its potential in catalytic derivatization. This involves carbon-fluorine bond activation reactions and can lead to the production of various derivatives of pentafluoropyridine (Braun et al., 2006).

Nucleophilic Substitution Studies

Investigations into the nucleophilic substitution of 4-Chloro-2,3,5,6-tetrafluoropyridine and similar compounds provide valuable information for synthetic chemistry. Such studies have shown selective displacement of halogens, offering a path for synthesizing a variety of derivatives with specific structural features (Schlosser, Rausis, & Bobbio, 2005).

Safety And Hazards

When handling 4-Chloro-2,3,5,6-tetrafluoropyridine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

特性

IUPAC Name |

4-chloro-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHMNSNECXJBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503536 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3,5,6-tetrafluoropyridine | |

CAS RN |

52026-98-9 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)